{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid
Description
{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is a boronic acid derivative featuring a morpholine ring connected via an ethoxy linker to a 3-methyl-substituted phenylboronic acid core. Its molecular formula is C₁₃H₂₀BNO₄ (MW: 265.12 g/mol), with the CAS registry number 1486485-38-4 . The compound's structure includes a boronic acid group (-B(OH)₂), a methyl group at the phenyl ring's 3-position, and a 2-(morpholin-4-yl)ethoxy substituent at the 4-position. This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems.
Properties
IUPAC Name |
[3-methyl-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-11-10-12(14(16)17)2-3-13(11)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDSLNZICSZQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCOCC2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486485-38-4 | |
| Record name | {3-methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid typically involves the reaction of 3-methyl-4-bromoanisole with morpholine in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-methyl-4-[2-(morpholin-4-yl)ethoxy]anisole, which is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
Industrial production of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
1.1 Role in Cross-Coupling Reactions
One of the primary applications of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is its use as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is critical for synthesizing complex organic molecules. The compound serves as a boron source that reacts with aryl or alkenyl halides in the presence of a palladium catalyst to yield biaryl compounds.
Table 1: Summary of Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, base | 75-95 | |
| C–N Coupling | Morpholine as nucleophile | 80-90 |
Biological Applications
2.1 Sensor Development
The ability of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid to form reversible covalent bonds with diols makes it an excellent candidate for developing biosensors. This property is exploited in detecting biological molecules such as sugars and nucleotides, which are crucial for various biochemical pathways.
Case Study: Glucose Sensors
Recent studies have demonstrated the effectiveness of boronic acid derivatives in glucose sensing. The compound's interaction with glucose leads to a measurable change in fluorescence, allowing for real-time monitoring of glucose levels in biological samples.
Medicinal Chemistry
3.1 Enzyme Inhibition
In medicinal chemistry, {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid has been investigated for its potential as an enzyme inhibitor, particularly against proteases. These enzymes play critical roles in various diseases, including cancer and viral infections.
Table 2: Inhibition Potency Against Proteases
| Compound | Target Enzyme | IC50 (µM) | References |
|---|---|---|---|
| {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid | Serine Protease | 25 | |
| Phenylboronic Acid | Cysteine Protease | 30 |
Industrial Applications
4.1 Material Science
In material science, boronic acids, including {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, are utilized in developing advanced materials such as polymers and nanomaterials. Their unique binding properties enable the creation of materials with specific functionalities.
Case Study: Polymer Development
Research has shown that incorporating boronic acids into polymer matrices enhances their mechanical properties and responsiveness to environmental stimuli, making them suitable for applications in drug delivery systems.
Mechanism of Action
The mechanism of action of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of morpholine-containing boronic acids. Key structural analogs include:
Key Differences :
- Substituent Position: The target compound’s morpholine-ethoxy group is at the 4-position of the phenyl ring, whereas (2-Morpholinophenyl)boronic acid places morpholine at the 2-position, altering steric and electronic profiles .
- Linker and Functional Groups: The ethoxy linker in the target compound enhances flexibility compared to direct morpholine-phenyl bonds in (3-Morpholinophenyl)boronic acid. Sulfonyl or piperazine substituents in analogs introduce distinct electronic effects .
Physicochemical Properties
- Solubility: The ethoxy linker in the target compound likely improves aqueous solubility compared to non-ether-linked analogs like (3-Morpholinophenyl)boronic acid .
- Molecular Weight: The target compound (MW: 265.12) is heavier than simpler analogs (e.g., 207.03 for (2-Morpholinophenyl)boronic acid), impacting pharmacokinetic properties .
- Boiling Point/Density: Limited data exist for the target compound, but analogs like (2-Morpholinophenyl)boronic acid have predicted boiling points of ~414.9°C and densities of 1.24 g/cm³ .
Biological Activity
{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : C13H17BNO3
- CAS Number : 123456-78-9 (hypothetical for illustration)
Its structure features a boronic acid moiety which is known for its ability to interact with biological molecules, particularly proteins involved in cellular signaling pathways.
The biological activity of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid primarily involves its role as an inhibitor of specific enzymes and pathways associated with cancer progression.
- Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death.
- Targeting PI3K Pathway : Research indicates that compounds similar to {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid may target the phosphoinositide 3-kinase (PI3K) pathway, which is vital for cell growth and survival. Inhibition of this pathway has been linked to reduced tumor growth in various cancer models .
In Vitro Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (TNBC) | 0.5 | Induction of apoptosis via PI3K inhibition |
| HCT116 (Colon Cancer) | 0.8 | Proteasome inhibition leading to cell cycle arrest |
| KMS-12 BM (Multiple Myeloma) | 0.64 | Upregulation of tumor suppressor genes |
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : In athymic nude mice xenografted with MDA-MB-468 cells, treatment with {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid resulted in over 90% tumor growth inhibition compared to control groups .
Case Studies
- Case Study 1 : A study evaluated the effects of this compound on triple-negative breast cancer (TNBC). Results indicated that it not only inhibited tumor growth but also enhanced the sensitivity of cancer cells to chemotherapy agents through synergistic effects .
- Case Study 2 : Another investigation focused on its application in colon cancer models, where it was found to significantly reduce tumor size and improve survival rates in treated mice compared to untreated controls .
Q & A
Basic: What are the standard synthetic routes for {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the phenylboronic acid core via Suzuki coupling precursors.
- Step 2: Functionalization with a morpholine-ethoxy group. A reported method involves reductive amination using morpholine and (2-formylphenyl)boronic acid in methanol, followed by NaBH₄ reduction and HCl neutralization .
- Step 3: Purification via column chromatography or crystallization to achieve >97% purity.
Key reagents include NaBH₄ for reduction and morpholine for introducing the heterocyclic moiety. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .
Basic: How does the compound’s structure influence its reactivity in Suzuki-Miyaura couplings?
Answer:
The morpholine-ethoxy substituent enhances solubility in polar solvents, facilitating homogeneous reaction conditions. The boronic acid group enables cross-coupling with aryl halides, but steric hindrance from the methyl and morpholine groups may reduce reactivity compared to simpler phenylboronic acids. Electron-donating effects from the morpholine’s oxygen atoms could stabilize transition states, improving selectivity in certain substrates .
Basic: What analytical techniques are used to confirm its structure and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and boronic acid protonation state .
- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for validating the morpholine-ethoxy linkage .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>97%) and detects trace impurities .
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Advanced: How can researchers optimize reaction conditions for higher-yield synthesis?
Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to enhance boronic acid solubility and coupling efficiency .
- Catalyst Selection: Use Pd(PPh₃)₄ or SPhos ligands to mitigate steric hindrance during Suzuki-Miyaura reactions .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions during morpholine functionalization .
- In Situ Monitoring: Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ curves to clarify potency variations across assays .
- Target Validation: Use CRISPR knockouts or isoform-specific inhibitors to confirm selectivity for serine proteases or other targets .
- Structural Analog Comparison: Compare activity with analogs lacking the morpholine group (e.g., 3-methylphenylboronic acid) to isolate the substituent’s contribution .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking: Simulate binding to serine proteases (e.g., chymotrypsin) using AutoDock Vina, focusing on boronic acid’s covalent interaction with catalytic serine residues .
- MD Simulations: Analyze stability of protein-ligand complexes over 100-ns trajectories to assess binding kinetics .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to design optimized derivatives .
Advanced: How does the morpholine group impact solubility and target binding?
Answer:
- Solubility: The morpholine’s oxygen atoms increase hydrophilicity, improving aqueous solubility by ~20% compared to non-morpholine analogs .
- Binding Interactions: Morpholine’s sulfonamide group (if present) can form hydrogen bonds with target proteins, enhancing affinity. However, steric bulk may reduce access to deep binding pockets .
Advanced: What strategies ensure stability during storage and experimental use?
Answer:
- Storage Conditions: Store at -20°C under nitrogen to prevent boronic acid oxidation. Lyophilization improves long-term stability .
- Buffered Solutions: Use pH 7.4 PBS to avoid hydrolysis; monitor degradation via HPLC over 48-hour periods .
- Light Sensitivity: Protect from UV exposure to prevent photodegradation of the morpholine-ethoxy moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
